An In-depth Technical Guide to 2-(Cyclohexylamino)isonicotinic Acid
An In-depth Technical Guide to 2-(Cyclohexylamino)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic potential. Within this landscape, the pyridine carboxylic acid scaffold has consistently emerged as a cornerstone for the development of a wide array of therapeutic agents.[1] This guide focuses on a specific, yet under-documented, derivative: 2-(Cyclohexylamino)isonicotinic acid. While direct experimental data for this compound is sparse in publicly accessible literature, its structural motifs suggest a compelling profile for further investigation.
This document serves as a comprehensive technical guide, providing a deep dive into the core characteristics of 2-(Cyclohexylamino)isonicotinic acid. By leveraging established chemical principles and drawing parallels with closely related analogues, this guide will illuminate its fundamental properties, propose a robust synthetic pathway, and explore its potential biological significance. It is intended to be a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar molecules.
Molecular Identity and Physicochemical Properties
2-(Cyclohexylamino)isonicotinic acid, also known as 2-(cyclohexylamino)pyridine-4-carboxylic acid, is a derivative of isonicotinic acid, which is a pyridine ring substituted with a carboxylic acid at the 4-position.[2] In this specific derivative, a cyclohexylamino group is attached to the 2-position of the pyridine ring.
Chemical Structure and Molecular Formula
The chemical structure of 2-(Cyclohexylamino)isonicotinic acid is characterized by the fusion of a pyridine-4-carboxylic acid core with a cyclohexylamine substituent. This arrangement results in the molecular formula C₁₂H₁₆N₂O₂ .
Molecular Weight
Based on its molecular formula, the calculated molecular weight of 2-(Cyclohexylamino)isonicotinic acid is 220.27 g/mol .
Physicochemical Data Summary
Due to the limited availability of direct experimental data for 2-(Cyclohexylamino)isonicotinic acid, the following table includes key physicochemical properties of the parent molecule, isonicotinic acid, to provide a foundational context. It is anticipated that the addition of the cyclohexylamino group will significantly increase the lipophilicity (LogP) and may influence other properties such as solubility and pKa.
| Property | Isonicotinic Acid | 2-(Cyclohexylamino)isonicotinic Acid (Predicted/Inferred) | Data Source |
| CAS Number | 55-22-1 | Not Available | [3] |
| Molecular Formula | C₆H₅NO₂ | C₁₂H₁₆N₂O₂ | [Calculated] |
| Molecular Weight | 123.11 g/mol | 220.27 g/mol | [Calculated] |
| Appearance | White to off-white crystalline solid | Expected to be a solid | [2] |
| Melting Point | 310 °C (sublimes) | Expected to be lower than isonicotinic acid | [2] |
| pKa | 4.96 (at 25°C) | Expected to be influenced by the amino group | |
| LogP | 0.32 | Expected to be significantly higher | |
| Solubility | Sparingly soluble in cold water | Expected to have lower aqueous solubility |
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2-substituted aminopyridines involves the nucleophilic aromatic substitution (SNAAr) of a suitable 2-halopyridine precursor. In this case, 2-chloroisonicotinic acid would be a suitable starting material.
The proposed reaction involves the nucleophilic attack of cyclohexylamine on the 2-position of the pyridine ring, displacing the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction and may be facilitated by heat or microwave irradiation.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on similar documented reactions and should be optimized for specific laboratory conditions.
Materials:
-
2-Chloroisonicotinic acid
-
Cyclohexylamine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate and water for extraction
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroisonicotinic acid (1 equivalent) in DMF.
-
Addition of Reagents: Add potassium carbonate (2-3 equivalents) and cyclohexylamine (1.1-1.5 equivalents) to the solution.
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Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous solution with HCl to a pH of approximately 4-5 to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The synthesized 2-(Cyclohexylamino)isonicotinic acid should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence of both the cyclohexyl and the substituted pyridine moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound.[4]
Potential Biological Activities and Therapeutic Applications
While direct biological data for 2-(Cyclohexylamino)isonicotinic acid is not available, the broader class of 2-substituted isonicotinic acid derivatives has been extensively studied and shown to possess a wide range of biological activities.[5] These activities provide a strong rationale for investigating the therapeutic potential of the title compound.
Antimicrobial and Antitubercular Potential
Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment.[6] Numerous derivatives of isonicotinic acid have been synthesized and evaluated for their antimycobacterial and broader antimicrobial activities. The introduction of various substituents at the 2-position can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced cell wall penetration and interaction with bacterial targets. It is plausible that 2-(Cyclohexylamino)isonicotinic acid could exhibit interesting antimicrobial properties.
Anti-inflammatory and Analgesic Properties
Derivatives of pyridine carboxylic acids have been investigated as anti-inflammatory agents.[7] The mechanism of action for some of these compounds is thought to involve the inhibition of inflammatory mediators. Given the structural similarities to other bioactive molecules, 2-(Cyclohexylamino)isonicotinic acid could be a candidate for screening in anti-inflammatory assays.
Enzyme Inhibition
The pyridine carboxylic acid scaffold is present in a number of enzyme inhibitors.[1] The nitrogen atom of the pyridine ring and the carboxylic acid group can participate in key interactions with the active sites of various enzymes. The cyclohexylamino substituent could provide additional hydrophobic interactions, potentially leading to potent and selective enzyme inhibition.
Conclusion and Future Directions
2-(Cyclohexylamino)isonicotinic acid represents an intriguing yet underexplored molecule within the rich chemical space of pyridine carboxylic acid derivatives. With a molecular weight of 220.27 g/mol and a molecular formula of C₁₂H₁₆N₂O₂, its synthesis is readily achievable through established chemical methodologies.
The true potential of this compound lies in its unexplored biological activity. Drawing from the extensive research on analogous structures, there is a strong scientific basis to hypothesize that 2-(Cyclohexylamino)isonicotinic acid could possess valuable therapeutic properties, particularly in the areas of infectious diseases and inflammation.
This technical guide provides a solid foundation for initiating research into this promising molecule. Future work should focus on the definitive synthesis and purification of 2-(Cyclohexylamino)isonicotinic acid, followed by comprehensive analytical characterization. Subsequently, a systematic screening of its biological activities is warranted to uncover its therapeutic potential and pave the way for further drug development efforts.
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- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry, 7(5), 895-901.
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- Jubilant Life Sciences Limited. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350 B2. Washington, DC: U.S.
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- Prachayasittikul, V., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.
- Uzar, F., et al. (2021).
- Verma, V., & Schafer, L. L. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
- Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470.
- Balicki, R., & Nantka-Namirski, P. (1974). Synthesis of some 2-aminonicotinic acid derivatives. Acta Poloniae Pharmaceutica, 31(5), 589-595.
- Salawu, O. W., Eneji, I. S., & Salami, H. A. (2015). Synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. FUW Trends in Science & Technology Journal, 1(1), 123-128.
- Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 315-322.
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